molecular formula C20H15F3N4O2S2 B6420626 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide CAS No. 881939-71-5

4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide

Cat. No. B6420626
CAS RN: 881939-71-5
M. Wt: 464.5 g/mol
InChI Key: TUAQHKNIVZQCCA-UHFFFAOYSA-N
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Description

The compound “4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide” is a chemical of interest in medicinal chemistry . It has a molecular formula of C17H14F3N3O2S and an average mass of 381.372 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoline ring, a thiazole ring, and a benzenesulfonamide group . The specific 3D structure and stereochemistry are not provided in the available resources.

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. The development of novel agents that offer effective treatment against pathogens is an area of ongoing research .

Mechanism of Action

Target of Action

Compounds with similar structures have been associated with diverse biological activities .

Mode of Action

It is likely that the compound interacts with its targets through a complex mechanism involving the formation of intermediate anions .

Biochemical Pathways

Related compounds have been found to influence lipid metabolism, specifically the generation of lipid-poor particles from high-density lipoprotein .

Pharmacokinetics

It has been observed that similar compounds can be consumed within two hours . This suggests that F3173-0032 may have a relatively short half-life, which could impact its bioavailability.

Result of Action

Compounds with similar structures have shown promising antibacterial activity .

Action Environment

The action, efficacy, and stability of F3173-0032 can be influenced by various environmental factors. For instance, the diastereoselectivity of similar compounds has been modeled at the DFT/B3LYP/6-31G (d,p) level , suggesting that the compound’s action may be sensitive to changes in the molecular environment.

properties

IUPAC Name

4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O2S2/c1-12-10-17(16-7-2-13(20(21,22)23)11-18(16)25-12)26-14-3-5-15(6-4-14)31(28,29)27-19-24-8-9-30-19/h2-11H,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAQHKNIVZQCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide

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